Benzyl N-(4-aminophenyl)carbamate

Overview

Description

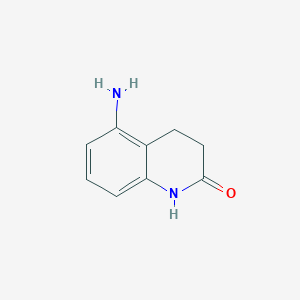

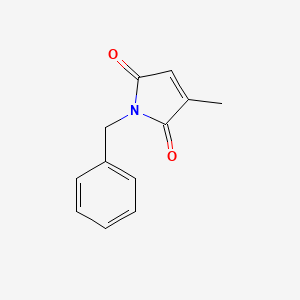

Benzyl N-(4-aminophenyl)carbamate is a synthetic compound with potential applications in various fields of research and industry. It has a molecular formula of C14H14N2O2 and a molecular weight of 242.27 g/mol .

Synthesis Analysis

Benzyl carbamates can be converted to amides using potassium carbonate in alcohols under heating conditions . This process is known as transcarbamation . Benzyl carbamates are susceptible to hydrogenation, HBr/AcOH, TMSI where it requires initial cleavage, then the resulted amine needs to be protected again .Molecular Structure Analysis

The benzyl N-{4-[(4-aminophenyl)methyl]phenyl}carbamate molecule contains a total of 47 bond(s) . The molecular structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They also serve an important role as optimum protecting groups for amines and amino acids in organic synthesis and peptide chemistry .Physical And Chemical Properties Analysis

Benzyl N-(4-aminophenyl)carbamate has a density of 1.3±0.1 g/cm3, a boiling point of 370.1±35.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 71.0±0.3 cm3, a polar surface area of 64 Å2, and a molar volume of 191.9±3.0 cm3 .Scientific Research Applications

- Anticancer Potential : Benzyl N-(4-aminophenyl)carbamate exhibits promising antitumor activity. Researchers have explored its role in inhibiting cancer cell growth and metastasis .

- Carbonylation Reactions : The carbamate group in this compound can participate in carbonylation reactions. Researchers have used it as a catalyst or reagent in organic transformations .

- Cell Imaging : Benzyl N-(4-aminophenyl)carbamate derivatives have been used as fluorescent probes for cell imaging. Their unique fluorescence properties enable visualization of cellular structures .

Medicinal Chemistry and Drug Development

Organic Synthesis and Catalysis

Biological Studies

Mechanism of Action

Safety and Hazards

Future Directions

The conversion of carbamates to amides in a single-step process is gaining attention because it is more advantageous than the simple amide synthesis from acid chloride and amine . This is due to the poor solubility of some amines in organic solvents, whereas the carbamates are commonly soluble in most of the solvents . Some carbamates, especially benzyl carbamates, are readily available and thus serve conveniently as starting materials .

properties

IUPAC Name |

benzyl N-(4-aminophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITLFTKLRFOUEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40460220 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl N-(4-aminophenyl)carbamate | |

CAS RN |

82720-42-1 | |

| Record name | Benzyl N-(4-aminophenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40460220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)

![5'-Bromospiro[cyclohexane-1,3'-indolin]-2'-one](/img/structure/B1279457.png)

![2-Bromo-6-chlorobenzo[d]thiazole](/img/structure/B1279464.png)